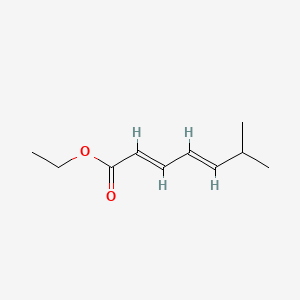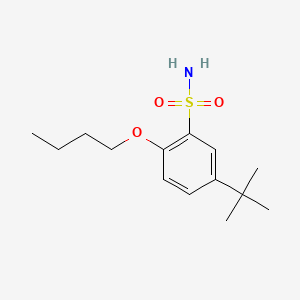
hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxide is a chemical compound that contains one or more this compound ions (OH⁻). The this compound ion consists of one oxygen atom and one hydrogen atom bonded together, carrying a negative charge. Hydroxides are commonly found in both inorganic and organic compounds. They play a crucial role in various chemical processes and are widely used in industrial applications. The most well-known hydroxides include sodium this compound (NaOH), potassium this compound (KOH), and calcium this compound (Ca(OH)₂).
準備方法
Synthetic Routes and Reaction Conditions
Hydroxides can be synthesized through several methods, depending on the specific compoundThis method involves passing an electric current through the brine solution, resulting in the formation of sodium hydroxide, chlorine gas, and hydrogen gas .
Industrial Production Methods
Industrial production of hydroxides often involves large-scale electrolysis processes. For instance, the Castner-Kellner process and the Nelson Diaphragm cell are commonly used for producing sodium this compound . These methods ensure high purity and efficiency in the production of hydroxides.
化学反応の分析
Types of Reactions
Hydroxides undergo various chemical reactions, including:
Neutralization: Hydroxides react with acids to form water and a salt. For example, sodium hydroxide reacts with hydrochloric acid to produce sodium chloride and water.
Precipitation: Hydroxides can precipitate out of solution when mixed with certain metal ions. For example, mixing sodium this compound with copper sulfate results in the formation of copper this compound precipitate.
Oxidation-Reduction: Hydroxides can participate in redox reactions, such as the reaction between sodium this compound and chlorine gas to form sodium hypochlorite.
Common Reagents and Conditions
Common reagents used in this compound reactions include acids (e.g., hydrochloric acid), metal salts (e.g., copper sulfate), and oxidizing agents (e.g., chlorine gas). Reaction conditions vary depending on the specific reaction but often involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from this compound reactions include salts (e.g., sodium chloride), water, and various metal hydroxides (e.g., copper this compound).
科学的研究の応用
Hydroxides have numerous scientific research applications across various fields:
Chemistry: Hydroxides are used as strong bases in chemical synthesis and analytical chemistry.
Biology: Hydroxides play a role in biological research, particularly in the study of enzyme activity and protein denaturation.
Industry: Hydroxides are widely used in industrial processes, including the production of paper, textiles, soaps, and detergents. .
作用機序
The mechanism of action of hydroxides primarily involves their strong basicity. In aqueous solutions, hydroxides dissociate to release hydroxide ions (OH⁻), which can neutralize acids by forming water. This property makes hydroxides effective in pH regulation and neutralization reactions. Additionally, hydroxides can break chemical bonds, particularly disulfide bridges in proteins, leading to protein denaturation .
類似化合物との比較
Hydroxides can be compared with other similar compounds, such as oxides and carbonates:
Oxides: Oxides contain oxygen atoms bonded to other elements but do not have the hydroxide ion. Examples include magnesium oxide (MgO) and calcium oxide (CaO).
Carbonates: Carbonates contain the carbonate ion (CO₃²⁻) and react with acids to produce carbon dioxide, water, and a salt. Examples include sodium carbonate (Na₂CO₃) and calcium carbonate (CaCO₃).
Hydroxides are unique due to their strong basicity and ability to neutralize acids, making them essential in various chemical and industrial processes .
特性
CAS番号 |
12040-73-2 |
|---|---|
分子式 |
C12H23AlO12+2 |
分子量 |
0 |
同義語 |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
